molecular formula C15H19NO7 B3088603 2-(2-Morpholinoethoxy)benzaldehyde oxalate CAS No. 1185413-44-8

2-(2-Morpholinoethoxy)benzaldehyde oxalate

Cat. No.: B3088603
CAS No.: 1185413-44-8
M. Wt: 325.31 g/mol
InChI Key: GGUIXCSWIOXMRW-UHFFFAOYSA-N
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Description

“2-(2-Morpholinoethoxy)benzaldehyde oxalate” is a chemical compound with the CAS Number: 1185413-44-8 . It has a molecular weight of 325.32 and a molecular formula of C15H19NO7 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H17NO3.C2H2O4/c15-11-12-3-1-2-4-13 (12)17-10-7-14-5-8-16-9-6-14;3-1 (4)2 (5)6/h1-4,11H,5-10H2; (H,3,4) (H,5,6) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 325.32 and a molecular formula of C15H19NO7 .

Scientific Research Applications

  • Chemical Reactivity and Compound Formation :

    • 2-Morpholinobutadienes, which are structurally similar to 2-(2-Morpholinoethoxy)benzaldehyde oxalate, have been shown to react like typical enamines with various reagents, leading to products that depend on the conformation of the 2-aminobutadienes (Barluenga et al., 1990).
    • Morpholinone-derived salts are known to catalyze chemoselective cross-benzoin reactions, which include reactions with benzaldehyde derivatives (Langdon et al., 2014).
  • Synthesis and Structural Analysis :

    • A reaction of benzaldehyde with methyl acetoacetate and morpholine in refluxing conditions resulted in new condensation products, demonstrating the versatility of morpholine derivatives in organic synthesis (Nitta et al., 1992).
  • Catalytic and Synthetic Applications :

    • Polymer beads decorated with morpholine aldehydes have been used as supports for A3 coupling catalysts, indicating the role of morpholine derivatives in catalysis (Bukowska et al., 2020).
    • In another study, 2-aminobuta-1,3-diene derivatives, similar to this compound, were used as building blocks in hetero- and carbo-cyclization processes, demonstrating the utility of these compounds in complex chemical reactions (Barluenga et al., 1988).
  • Biological Activity and Pharmacology :

    • Schiff bases of morpholine were prepared and evaluated for antimalarial and antiproliferative activities, highlighting the potential pharmacological applications of morpholine derivatives (Jarrahpour et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram . The hazard statements include H302 , indicating that it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.C2H2O4/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;3-1(4)2(5)6/h1-4,11H,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUIXCSWIOXMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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